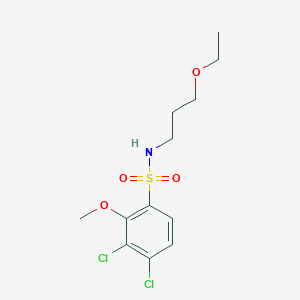

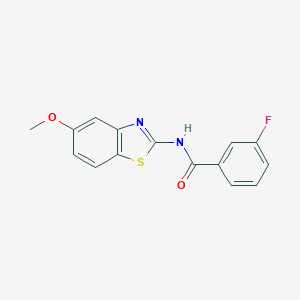

![molecular formula C13H17BrN2O4S B273201 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)

2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

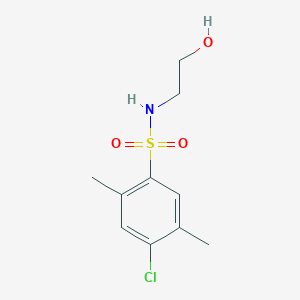

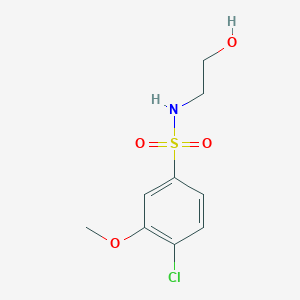

2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether, also known as ABP-700, is a chemical compound that has been extensively studied for its potential use as an anesthetic agent. This compound belongs to the class of sulfonamide compounds and has a molecular weight of 432.36 g/mol. ABP-700 has been found to have unique properties that make it an attractive candidate for use in clinical anesthesia.

Wirkmechanismus

The exact mechanism of action of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is not fully understood. However, it is believed that this compound exerts its anesthetic effects by interacting with specific receptors in the central nervous system. This compound has been found to bind to the GABA-A receptor, which is a major inhibitory receptor in the brain. This binding results in the enhancement of GABAergic neurotransmission, leading to the induction of anesthesia.

Biochemical and Physiological Effects:

This compound has been found to produce a number of biochemical and physiological effects. In preclinical studies, this compound has been found to produce dose-dependent reductions in heart rate, blood pressure, and respiratory rate. This compound has also been found to have a minimal effect on the electroencephalogram (EEG) activity, indicating that it produces a state of anesthesia without causing significant changes in brain activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is its rapid onset of action and short duration of action, which makes it ideal for use in clinical anesthesia. This compound has also been found to have a favorable cardiovascular and respiratory safety profile, which makes it a safer alternative to other anesthetic agents. However, one of the limitations of this compound is its limited solubility, which can make it difficult to administer in certain clinical settings.

Zukünftige Richtungen

There are several future directions for the study of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the investigation of the pharmacokinetic and pharmacodynamic properties of this compound in humans. Additionally, the potential use of this compound in combination with other anesthetic agents is an area of interest for future research. Finally, the development of new formulations of this compound that improve its solubility and ease of administration is an area of ongoing research.

Synthesemethoden

The synthesis of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether involves a multi-step process that begins with the reaction of 4-bromoanisole with sodium hydride to form 4-bromoanisole sodium salt. This is followed by the reaction of the sodium salt with N-(4-chlorobenzoyl)piperazine to form 2-(4-chlorobenzoyl)-4-bromoanisole. The final step involves the reaction of 2-(4-chlorobenzoyl)-4-bromoanisole with sulfamide to form this compound.

Wissenschaftliche Forschungsanwendungen

2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been extensively studied for its potential use as an anesthetic agent. In preclinical studies, this compound has been found to produce rapid and reversible anesthesia with minimal cardiovascular and respiratory side effects. This compound has also been found to have a faster onset of action and a shorter duration of action compared to other anesthetic agents currently in use.

Eigenschaften

Molekularformel |

C13H17BrN2O4S |

|---|---|

Molekulargewicht |

377.26 g/mol |

IUPAC-Name |

1-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |

InChI |

InChI=1S/C13H17BrN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)13-9-11(14)3-4-12(13)20-2/h3-4,9H,5-8H2,1-2H3 |

InChI-Schlüssel |

WHEDGQMIZHNWHU-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |

Kanonische SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

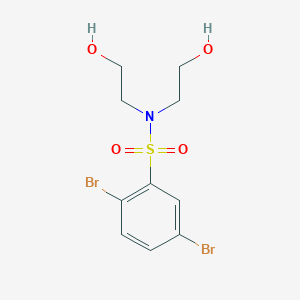

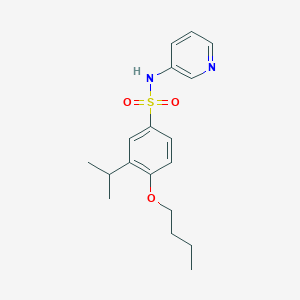

![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)